molecular formula C18H31NO2 B14579763 N-hydroxyoctadeca-9,11,13-trienamide CAS No. 61361-79-3

N-hydroxyoctadeca-9,11,13-trienamide

Cat. No.: B14579763
CAS No.: 61361-79-3
M. Wt: 293.4 g/mol
InChI Key: CHHXJCQQUFNYDN-UHFFFAOYSA-N
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Description

N-hydroxyoctadeca-9,11,13-trienamide: is a compound belonging to the class of organic compounds known as hydroxylated fatty acids. These compounds are characterized by the presence of hydroxyl groups attached to the carbon chain of fatty acids. This compound is particularly notable for its three conjugated double bonds and a hydroxyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-hydroxyoctadeca-9,11,13-trienamide typically involves the hydroxylation of octadeca-9,11,13-trienoic acid. This can be achieved through various methods, including enzymatic oxidation or chemical hydroxylation. Enzymatic oxidation often employs lipoxygenases, which are enzymes that catalyze the addition of oxygen to polyunsaturated fatty acids, resulting in the formation of hydroxylated products .

Industrial Production Methods: Industrial production of this compound may involve large-scale enzymatic processes or chemical synthesis using catalysts to ensure high yield and purity. The choice of method depends on factors such as cost, efficiency, and environmental impact.

Chemical Reactions Analysis

Types of Reactions: N-hydroxyoctadeca-9,11,13-trienamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be further oxidized to form ketones or aldehydes.

    Reduction: The double bonds can be reduced to single bonds, resulting in a saturated compound.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Halogenation can be achieved using halogen gases or halogenating agents like thionyl chloride.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated fatty acids.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

Chemistry: N-hydroxyoctadeca-9,11,13-trienamide is used as a precursor in the synthesis of various complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology: In biological research, this compound is studied for its role in cellular signaling pathways. It is known to interact with specific receptors and enzymes, influencing various physiological processes .

Medicine: The compound has potential therapeutic applications due to its anti-inflammatory and antioxidant properties. It is being investigated for its ability to modulate immune responses and protect against oxidative stress .

Industry: In the industrial sector, this compound is used in the production of biodegradable polymers and surfactants. Its hydroxylated structure enhances the properties of these materials, making them more environmentally friendly .

Comparison with Similar Compounds

Uniqueness: N-hydroxyoctadeca-9,11,13-trienamide is unique due to its three conjugated double bonds and specific hydroxylation pattern. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

61361-79-3

Molecular Formula

C18H31NO2

Molecular Weight

293.4 g/mol

IUPAC Name

N-hydroxyoctadeca-9,11,13-trienamide

InChI

InChI=1S/C18H31NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(20)19-21/h5-10,21H,2-4,11-17H2,1H3,(H,19,20)

InChI Key

CHHXJCQQUFNYDN-UHFFFAOYSA-N

Canonical SMILES

CCCCC=CC=CC=CCCCCCCCC(=O)NO

Origin of Product

United States

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